

# Cross-Reactivity and Selectivity Profile of Belrestotug (EOS-448): A Comparative Guide

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## Compound of Interest

Compound Name: T-448  
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This guide provides a comparative analysis of belrestotug (EOS-448), an anti-TIGIT monoclonal antibody, with other leading anti-TIGIT therapies in clinical development. The focus is on the cross-reactivity and selectivity profile, supported by available data and detailed experimental methodologies.

A Note on Nomenclature: The designation "**T-448**" can refer to two distinct investigational compounds: the anti-TIGIT antibody belrestotug (EOS-448) and a small molecule inhibitor of lysine-specific demethylase 1 (LSD1).[1][2] This guide will focus exclusively on the anti-TIGIT antibody, given the context of immunotherapy and signaling pathways.

## Introduction to TIGIT and Anti-TIGIT Therapies

T-cell immunoglobulin and ITIM domain (TIGIT) is an immune checkpoint receptor expressed on various immune cells, including activated T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells.[3] Its ligands, such as CD155 (PVR) and CD112 (PVRL2), are often upregulated on tumor cells.[4] The binding of TIGIT to its ligands initiates an inhibitory signal, suppressing the anti-tumor immune response.[5]

Belrestotug (EOS-448) is a human IgG1 monoclonal antibody designed to block the TIGIT pathway.[4] Its mechanism of action is twofold: it prevents the interaction of TIGIT with its ligands, and its Fc-active domain engages Fcγ receptors (FcγR) to deplete TIGIT-expressing cells, particularly immunosuppressive Tregs.[3][6] A number of other anti-TIGIT antibodies are also in clinical development, each with distinct characteristics.

## Comparative Analysis of Anti-TIGIT Antibodies

While comprehensive head-to-head cross-reactivity data against a broad panel of off-target proteins is not extensively available in the public domain for these clinical-stage molecules, we can compare them based on their known binding affinities for TIGIT and their Fc receptor functionality.

Table 1: Comparison of Key Properties of Investigational Anti-TIGIT Antibodies

Antibody	Alternative Names	Developer(s)	Binding Affinity (KD) to Human TIGIT	Fc Functionality
Belrestotug	EOS-448, GSK4428859A	iTeos Therapeutics / GSK	Picomolar affinity[3][6]	Fc-active (Human IgG1)[4]
Tiragolumab	RG6058	Genentech / Roche	Not specified	Fc-active (Human IgG1)
Ociperlimab	BGB-A1217	BeiGene	0.135 nM[1]	Fc-active (Human IgG1)[1]
Domvanalimab	AB154	Arcus Biosciences / Gilead	Sub-nanomolar affinity[2]	Fc-silent[7][8]

Note: The binding affinity values are sourced from preclinical studies and may vary depending on the experimental method used. Comprehensive, quantitative cross-reactivity data against a broad panel of off-target proteins is not publicly available for these antibodies.

## Experimental Protocols

To assess the cross-reactivity and selectivity of an antibody like belrestotug, a series of standardized immunoassays are typically employed. Below are detailed methodologies for key experiments.

## Enzyme-Linked Immunosorbent Assay (ELISA) for Off-Target Binding

**Objective:** To screen for antibody binding against a panel of purified proteins, including related family members and other common off-targets.

**Methodology:**

- **Plate Coating:** 96-well microplates are coated overnight at 4°C with 1-2 µg/mL of each purified off-target protein in a suitable coating buffer (e.g., PBS, pH 7.4). Plates are also coated with human TIGIT as a positive control and a non-relevant protein (e.g., BSA) as a negative control.
- **Blocking:** The plates are washed with PBS containing 0.05% Tween-20 (PBST) and then blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBST or a commercial blocking solution) for 1-2 hours at room temperature to prevent non-specific binding.
- **Antibody Incubation:** The antibody of interest (e.g., belrestotug) is serially diluted in blocking buffer and added to the wells. The plate is incubated for 2 hours at room temperature.
- **Washing:** The plate is washed thoroughly with PBST to remove any unbound antibody.
- **Secondary Antibody Incubation:** A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-human IgG-HRP) is added to each well and incubated for 1 hour at room temperature.
- **Detection:** After another wash step, a substrate solution (e.g., TMB) is added to the wells. The reaction is stopped with a stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>), and the optical density is measured at 450 nm using a microplate reader.
- **Data Analysis:** The signal from the off-target proteins is compared to the signal from the negative control. A signal significantly above the negative control indicates potential cross-reactivity.

## Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To quantitatively measure the binding affinity (KD), association rate (ka), and dissociation rate (kd) of the antibody to its target and potential off-targets.

Methodology:

- **Chip Preparation:** A sensor chip (e.g., CM5) is activated, and the ligand (e.g., human TIGIT or a potential off-target protein) is immobilized onto the chip surface.
- **Analyte Injection:** The antibody (analyte) is injected at various concentrations over the chip surface.
- **Association and Dissociation:** The binding of the antibody to the immobilized ligand is monitored in real-time as a change in the refractive index, which is proportional to the mass change on the sensor surface. This is followed by a dissociation phase where buffer is flowed over the chip.
- **Regeneration:** The chip surface is regenerated to remove the bound antibody, preparing it for the next cycle.
- **Data Analysis:** The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd) and the equilibrium dissociation constant ( $KD = kd/ka$ ).

## Flow Cytometry for Cell-Based Cross-Reactivity

Objective: To assess the binding of the antibody to cells that endogenously or recombinantly express potential off-target proteins.

Methodology:

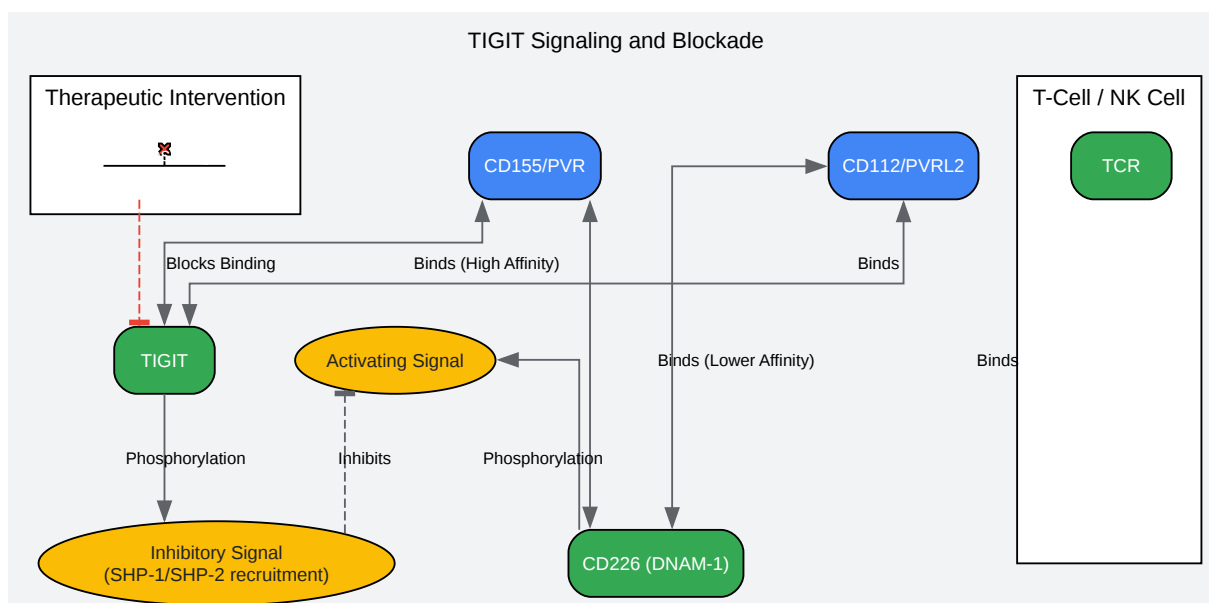
- **Cell Preparation:** Cell lines expressing the target protein (positive control), potential off-target proteins, or no relevant protein (negative control) are harvested and washed.
- **Antibody Staining:** The cells are incubated with the fluorescently labeled primary antibody (or an unlabeled primary antibody followed by a fluorescently labeled secondary antibody) at various concentrations on ice for 30-60 minutes.

- **Washing:** The cells are washed to remove unbound antibody.
- **Data Acquisition:** The fluorescence of the stained cells is measured using a flow cytometer.
- **Data Analysis:** The mean fluorescence intensity (MFI) of the cell populations is analyzed. A significant shift in MFI for cells expressing a potential off-target protein compared to the negative control indicates cross-reactivity.

## Visualizations

### TIGIT Signaling Pathway

The following diagram illustrates the central role of TIGIT in the immune synapse and the mechanism of action of anti-TIGIT antibodies.

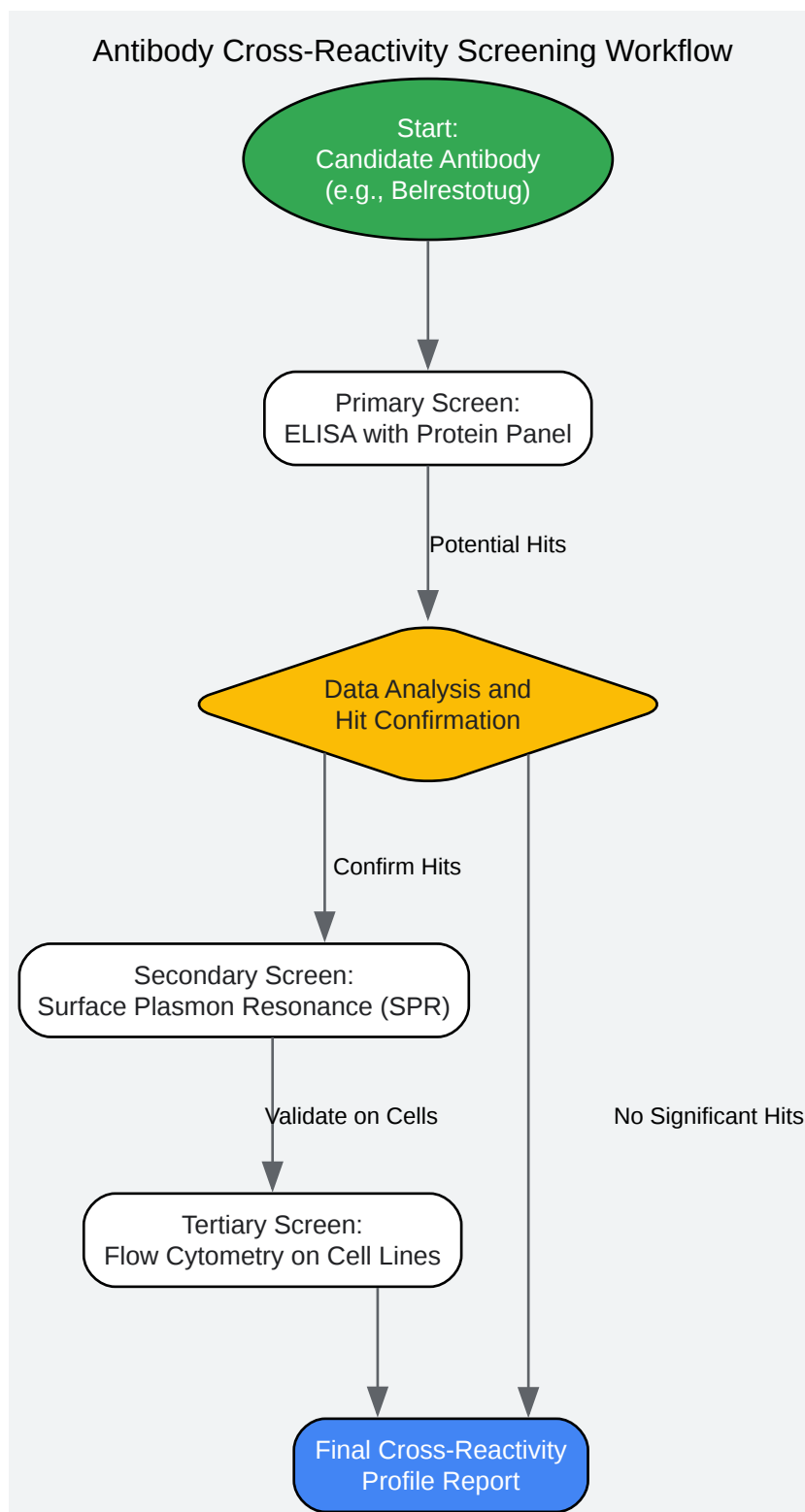


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Caption: TIGIT competes with the co-stimulatory receptor CD226 for ligands like CD155.

## Experimental Workflow for Cross-Reactivity Screening

The following diagram outlines a typical workflow for assessing the cross-reactivity of a therapeutic antibody.



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Caption: A multi-tiered approach for antibody cross-reactivity assessment.

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